Comparative Biological Activity Data: A Critical Gap Against 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one
No publicly accessible study provides a direct head-to-head comparison of the biological activity (e.g., IC50, EC50) of this compound against the structurally closest analog, 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one. While the o-tolyl analog offers a single methyl group on the phenyl ring, the target compound incorporates a 2,4,5-trimethylphenyl group. SAR studies on related pyridazinone kinase inhibitors explicitly show that increasing the number of methyl substituents on the phenyl ring from one to three profoundly alters c-Met kinase inhibitory activity [1]. The quantitative impact of moving from a mono-methyl to a 2,4,5-tri-methyl pattern remains unknown for this specific pair, representing a fundamental evidence gap rather than a measured inferiority or superiority.
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data found. |
| Comparator Or Baseline | 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one: No publicly available quantitative data found. |
| Quantified Difference | Not calculable due to absence of data for both entities. |
| Conditions | c-Met enzymatic and cell-based assays, as described for the class in Kang et al., 2014. |
Why This Matters
Without comparative IC50 data, a scientist cannot rationally select this compound over its o-tolyl analog for any c-Met-related project; procurement must be driven by a specific need for this exact substitution pattern in exploratory SAR.
- [1] Kang, S.-T.; Kim, E.-Y.; Achary, R.; et al. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 5093-5097. View Source
